REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:17]([O:22]C)(=[O:21])[C:18]([CH3:20])=[O:19]>ClC1C=CC=CC=1Cl>[OH:19][C:18]([C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:9]=1)([CH3:20])[C:17]([OH:22])=[O:21] |f:1.2.3.4|
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solution was added dropwise to the above mixture at 7° to 11° C. over 13 minutes
|
Duration
|
13 min
|
Type
|
STIRRING
|
Details
|
After stirring the mixture for further 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
ice-cold water was added
|
Type
|
CUSTOM
|
Details
|
the o-dichlorobenzene layer was separated
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the o-dichlorobenzene layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
By removing o-dichlorobenzene under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)(C)C1=CC2=CC=C(C=C2C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |